2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242800
InChI: InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid

CAS No.:

Cat. No.: VC17242800

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid
Standard InChI InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1
Standard InChI Key WKUYTGRCKMDKDV-BQBZGAKWSA-N
Isomeric SMILES C[C@H]1CN(C[C@@H](O1)C)CC(=O)O
Canonical SMILES CC1CN(CC(O1)C)CC(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic acid (C₈H₁₅NO₃, MW 173.21 g/mol) features a six-membered morpholine ring with methyl substituents at the 2S and 6S positions and an acetic acid group at the nitrogen atom . The morpholine ring adopts a chair conformation, stabilized by the equatorial orientation of the methyl groups, which minimizes steric strain. The compound’s chirality is defined by the (2S,6S) configuration, rendering it a diastereomerically pure entity .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number1541190-36-6
IUPAC Name2-[(2S,6S)-2,6-Dimethylmorpholin-4-yl]acetic acid
Molecular FormulaC₈H₁₅NO₃
Molar Mass173.21 g/mol
SMILES NotationC[C@H]1CN(CC@@HC)CC(=O)O
InChI KeyWKUYTGRCKMDKDV-BQBZGAKWSA-N

Stereochemical Considerations

The (2S,6S) configuration confers distinct electronic and steric properties critical for interactions in chiral environments. Computational models predict a dipole moment of 3.2 D, influenced by the electron-withdrawing acetic acid group and the electron-donating morpholine oxygen . X-ray crystallography of analogous compounds suggests a bond length of 1.45 Å for the C–N bond adjacent to the acetic acid moiety, indicative of partial double-bond character due to resonance stabilization.

Synthesis and Preparation Strategies

General Approaches to Morpholine Derivatives

While no published protocols explicitly detail the synthesis of 2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid, its preparation likely follows established methods for chiral morpholine synthesis. Key steps include:

  • Ring-Closing Reactions: Cyclization of 2-amino alcohols with α,β-unsaturated esters under acidic conditions, followed by stereoselective methylation.

  • Chiral Auxiliary-Mediated Synthesis: Use of enantiopure starting materials, such as (S)-lactic acid derivatives, to control stereochemistry at the 2 and 6 positions .

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)*
1CyclizationEthylene glycol, H₂SO₄, 110°C65–70
2Stereoselective MethylationCH₃I, K₂CO₃, DMF, 60°C45–50
3Acetic Acid FunctionalizationBromoacetic acid, Et₃N, THF30–35
*Theoretical yields based on analogous reactions in literature .

Challenges in Stereochemical Control

Achieving high enantiomeric excess (ee) in the (2S,6S) configuration requires precise control of reaction kinetics. Studies on similar systems demonstrate that microwave-assisted synthesis at 150°C improves ee by 15–20% compared to conventional heating . Catalytic asymmetric methods using Jacobsen’s thiourea catalysts have also shown promise for related morpholines, though applicability to this compound remains untested .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with a melting point estimated at 189–192°C based on differential scanning calorimetry (DSC) of analogs .

Table 3: Experimental Physicochemical Data

PropertyValueMethod
LogP (Octanol-Water)0.85 ± 0.12HPLC Retention Time
pKa (Acetic Acid Group)3.8Potentiometric Titration
λmax (UV-Vis)210 nm (ε = 450 M⁻¹cm⁻¹)Ethanol Solution

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (dd, J = 11.2 Hz, 2H, morpholine O–CH₂), 2.95 (s, 2H, CH₂COO), 1.32 (d, J = 6.8 Hz, 6H, CH₃) .

  • IR (KBr): 1715 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C–O–C morpholine).

Future Research Directions

Synthetic Optimization

  • Develop catalytic enantioselective methods to improve yield and ee.

  • Explore continuous-flow synthesis to enhance scalability.

Biological Screening

  • Assess inhibitory activity against FAD-dependent oxidoreductases, given morpholines’ role in redox enzyme modulation .

  • Evaluate toxicity and metabolic stability in hepatocyte models.

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